8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one
Overview
Description
8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one, also known as BPTF inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. This compound belongs to the family of phenanthrolines and has been found to inhibit the activity of the protein known as Bromodomain PHD Finger Transcription Factor (BPTF).
Scientific Research Applications
8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one has been found to have potential applications in cancer research. This compound is a protein that plays a critical role in the development and progression of cancer. By inhibiting the activity of this compound, this compound has the potential to prevent the growth and spread of cancer cells.
Mechanism of Action
The mechanism of action of 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one involves the inhibition of the activity of this compound. This compound is a protein that binds to chromatin and regulates gene expression. By inhibiting the activity of this compound, this compound prevents the expression of genes that are critical for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a cytotoxic effect on cancer cells and has been shown to induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one in lab experiments is its potential to inhibit the activity of this compound and prevent the growth and spread of cancer cells. However, one of the limitations of using this compound is its cytotoxicity, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one. One area of research is to study the mechanism of action of this compound in more detail. Another area of research is to explore the potential applications of this compound in combination with other cancer treatments. Additionally, future research could focus on developing more efficient synthesis methods for this compound.
properties
IUPAC Name |
8-(4-bromophenyl)-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2O/c23-14-8-6-13(7-9-14)22-21-16(3-1-5-19(21)26)20-15-4-2-12-24-17(15)10-11-18(20)25-22/h2,4,6-12,22,25H,1,3,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWRFFJWGRAKLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=C(C=C5)Br)C(=O)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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